3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

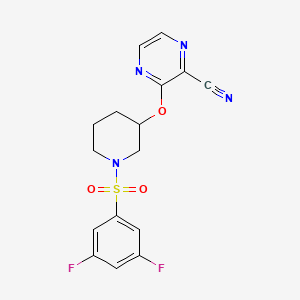

3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 3,5-difluorophenylsulfonyl group. A pyrazine ring, bearing a carbonitrile group at the 2-position, is connected via an ether linkage to the 3-position of the piperidine.

Properties

IUPAC Name |

3-[1-(3,5-difluorophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N4O3S/c17-11-6-12(18)8-14(7-11)26(23,24)22-5-1-2-13(10-22)25-16-15(9-19)20-3-4-21-16/h3-4,6-8,13H,1-2,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSKCDQXUJNXFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyrazine cores. The difluorophenylsulfonyl group is introduced through a sulfonylation reaction, often using reagents like chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality. Purification techniques such as recrystallization or chromatography are used to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium azide or iodide ions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.

Biology: In biological research, 3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is used to study enzyme inhibition and receptor binding. Its unique structure makes it a valuable tool for probing biological pathways and understanding molecular interactions.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents. Research is ongoing to explore its efficacy in treating diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties are leveraged to create high-performance polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano group and the sulfonyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to two analogs from , which share the piperidine-ether-heterocycle backbone but differ in substituents and heterocyclic systems:

| Compound Name | Substituent on Piperidine | Heterocycle | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | 3,5-Difluorophenylsulfonyl | Pyrazine-2-carbonitrile | ~380 (estimated) | Fluorinated sulfonyl; carbonitrile |

| BK66283: 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine | Cyclohexanesulfonyl | Pyridazine | 325.4264 | Non-fluorinated sulfonyl; pyridazine |

| BK66806: 3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile | 3,5-Dimethyloxazole-4-carbonyl | Pyrazine-2-carbonitrile | 327.3379 | Oxazole carbonyl; carbonitrile |

Key Observations :

Functional and Pharmacological Implications

Role of Fluorination

Fluorinated aryl groups, as seen in the target compound, are known to improve lipophilicity and resistance to oxidative metabolism, a feature shared with compounds in (e.g., trifluoromethylphenyl derivatives with MW ~536 g/mol) . However, the target’s difluoro substitution balances steric bulk and electronic effects, contrasting with bulkier trifluoromethyl groups .

Sulfonyl vs. Carbonyl Linkages

Sulfonyl groups also enhance solubility in polar solvents, a critical factor in bioavailability.

Carbonitrile as a Pharmacophore

The carbonitrile group in the target compound and BK66806 mirrors pesticidal agents like fipronil (), where it acts as a critical pharmacophore for binding to GABA receptors . This suggests the target compound may exhibit similar bioactivity, though specific target interactions remain unverified.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and sulfonylation. Key parameters include:

- Temperature : 60–80°C for sulfonylation steps to ensure complete reaction without side products .

- Solvents : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .

- Catalysts : Use of K₂CO₃ or Et₃N as bases to deprotonate hydroxyl groups during etherification .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine and pyrazine ring connectivity, sulfonyl group placement, and nitrile presence .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₃F₂N₃O₃S) .

- HPLC : Assesses purity (>95% for biological assays); reverse-phase C18 columns with acetonitrile/water gradients are standard .

Q. How do the functional groups (e.g., sulfonyl, nitrile) influence reactivity in downstream modifications?

- Methodological Answer :

- Sulfonyl Group : Participates in hydrogen bonding with biological targets; susceptible to nucleophilic attack under basic conditions (e.g., amine couplings) .

- Nitrile Group : Acts as a hydrogen bond acceptor; can be reduced to amines or hydrolyzed to carboxylic acids for derivatization .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to optimize charge distribution for target binding .

- Molecular Docking : Identifies potential binding pockets in kinase or enzyme targets (e.g., ATP-binding sites) using software like AutoDock Vina .

- MD Simulations : Evaluates stability of ligand-target complexes over nanosecond timescales .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Stereochemical Analysis : Verify enantiopurity via chiral HPLC; impurities in diastereomers can skew activity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions .

Q. What strategies improve regioselectivity during the formation of the piperidine-oxy-pyrazine linkage?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) on piperidine to direct oxy-group coupling at the 3-position .

- Orthogonal Reactions : Sequential Mitsunobu reactions with DIAD/Ph₃P ensure selective etherification .

Q. How can researchers identify and validate novel pharmacological targets for this compound?

- Methodological Answer :

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseScan) to identify inhibition hotspots .

- CRISPR-Cas9 Knockout : Validate target dependency by correlating gene knockout with reduced compound efficacy .

- SPR Biosensing : Quantify binding kinetics (KD, kon/koff) for candidate targets .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.